(3-Fluoro-1-methyl-1H-pyrazol-4-yl)methanol
CAS No.:
Cat. No.: VC16011165
Molecular Formula: C5H7FN2O
Molecular Weight: 130.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H7FN2O |
|---|---|
| Molecular Weight | 130.12 g/mol |
| IUPAC Name | (3-fluoro-1-methylpyrazol-4-yl)methanol |
| Standard InChI | InChI=1S/C5H7FN2O/c1-8-2-4(3-9)5(6)7-8/h2,9H,3H2,1H3 |
| Standard InChI Key | IKWNKGYEHWROOY-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=C(C(=N1)F)CO |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of (3-fluoro-1-methyl-1H-pyrazol-4-yl)methanol is C₅H₇FN₂O, with a molecular weight of 130.12 g/mol. The compound’s structure consists of a pyrazole core, where the fluorine atom at position 3 and the hydroxymethyl group at position 4 introduce distinct electronic and steric effects. These substitutions enhance its polarity and influence intermolecular interactions, such as hydrogen bonding and hydrophobic effects .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₅H₇FN₂O |
| Molecular Weight | 130.12 g/mol |
| LogP (Partition Coefficient) | 0.38 (estimated) |
| Hydrogen Bond Donors | 1 (hydroxyl group) |
| Hydrogen Bond Acceptors | 3 (N, O, F) |
| Rotatable Bonds | 2 |
The compound’s LogP value of 0.38 suggests moderate lipophilicity, balancing solubility in polar solvents like water and methanol with membrane permeability . Its melting point and boiling point remain undocumented in the literature, though analogous pyrazole derivatives typically exhibit melting points between 80–150°C.
Synthetic Methodologies
Synthesis of (3-fluoro-1-methyl-1H-pyrazol-4-yl)methanol involves multi-step routes that emphasize regioselective fluorination and functional group transformations. A common approach includes:
Cyclization and Fluorination
Pyrazole rings are often constructed via cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds. For example, reaction of 1,1,1-trifluoro-3-(methylamino)propan-2-one with hydrazine derivatives yields fluorinated pyrazole precursors. Subsequent oxidation or reduction steps introduce the hydroxymethyl group.
Reduction of Carboxylic Acid Derivatives
Reduction of 3-fluoro-1-methyl-1H-pyrazole-4-carbaldehyde using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) provides the hydroxymethyl derivative. This method requires stringent temperature control (0–25°C) to avoid over-reduction or decomposition.
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | Hydrazine, EtOH, reflux | 65–75 |
| Fluorination | Selectfluor®, CH₃CN, 60°C | 50–60 |
| Reduction | NaBH₄, THF, 0°C | 70–80 |
Chromatographic purification (e.g., silica gel column chromatography) and spectroscopic validation (¹H/¹³C NMR, IR) are critical for ensuring product integrity.
Applications in Medicinal Chemistry
(3-Fluoro-1-methyl-1H-pyrazol-4-yl)methanol is a key building block in drug discovery, particularly for kinase inhibitors and antimicrobial agents. Its fluorine atom enhances metabolic stability and binding affinity, while the hydroxymethyl group allows for further derivatization.
Kinase Inhibition
The compound’s pyrazole core mimics adenine, enabling competitive inhibition of ATP-binding pockets in kinases. For instance, derivatives have shown nanomolar activity against EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2), making them candidates for anticancer therapies .
Antimicrobial Activity
Structural analogs exhibit broad-spectrum antimicrobial properties. Fluorine’s electronegativity disrupts bacterial cell wall synthesis, while the hydroxymethyl group improves solubility for in vivo applications. Recent studies report MIC (Minimum Inhibitory Concentration) values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli.
Pharmacological Mechanisms
The compound’s bioactivity stems from its ability to modulate enzymatic and receptor-mediated pathways:
Enzyme Inhibition
Fluorine’s inductive effect increases the pyrazole ring’s electron-withdrawing capacity, strengthening interactions with catalytic residues in enzymes. For example, it inhibits cyclooxygenase-2 (COX-2) by forming a hydrogen bond with Tyr-385, reducing prostaglandin synthesis.
Receptor Antagonism
In G protein-coupled receptors (GPCRs), the hydroxymethyl group participates in hydrogen bonding with aspartate residues, stabilizing antagonist conformations. This mechanism is exploited in developing antipsychotic agents targeting dopamine D₂ receptors .
Analytical Characterization
Rigorous analytical protocols ensure compound purity and structural fidelity:
Spectroscopic Techniques
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¹H NMR (400 MHz, CDCl₃): δ 7.25 (s, 1H, pyrazole-H), 4.65 (s, 2H, CH₂OH), 3.90 (s, 3H, CH₃), 2.50 (br s, 1H, OH).
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IR (KBr): 3350 cm⁻¹ (O-H stretch), 1600 cm⁻¹ (C=N stretch), 1250 cm⁻¹ (C-F stretch).
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) with a C18 column (acetonitrile/water gradient) achieves >98% purity. Retention times typically range from 6–8 minutes under optimized conditions.
Future Research Directions
Further studies should explore:
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Structure-Activity Relationships (SAR): Modifying the hydroxymethyl group to enhance selectivity.
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In Vivo Pharmacokinetics: Assessing bioavailability and metabolic stability in animal models.
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Targeted Drug Delivery: Conjugating the compound to nanoparticles for improved tissue penetration.
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